1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-
CAS No.: 174422-13-0
Cat. No.: VC20914058
Molecular Formula: C14H9ClN2O2
Molecular Weight: 272.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174422-13-0 |
|---|---|
| Molecular Formula | C14H9ClN2O2 |
| Molecular Weight | 272.68 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C14H9ClN2O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) |
| Standard InChI Key | PUCCNHPECQWLHX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl |
Introduction
Chemical Identity and Properties
1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- is a heterocyclic compound characterized by a benzimidazole core structure with a 2-chlorophenyl group at position 2 and a carboxylic acid functionality at position 6. The compound is also known by alternative nomenclature as 2-(2-chlorophenyl)-3H-benzimidazole-5-carboxylic acid due to different numbering conventions in the benzimidazole ring system .
Basic Chemical Information
The basic chemical properties of 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- are summarized in Table 1.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 174422-13-0 |
| Molecular Formula | C₁₄H₉ClN₂O₂ |
| Molecular Weight | 272.68 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C14H9ClN2O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) |
| SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl |
| The compound features a benzimidazole ring system, which consists of a benzene ring fused to an imidazole ring. The 2-chlorophenyl group at position 2 and the carboxylic acid at position 6 (or 5 depending on the numbering system) give this molecule its distinct chemical properties and potential biological activities. |
Structure and Physicochemical Properties
The molecular structure of 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- incorporates several important functional groups that contribute to its chemical behavior and biological potential.
Structural Features
The benzimidazole core is a bicyclic compound consisting of a benzene ring fused to a five-membered imidazole ring. This scaffold is present in numerous pharmaceutically active compounds and natural products. The presence of the 2-chlorophenyl substituent at position 2 of the benzimidazole ring introduces specific electronic and steric properties that influence the compound's biological interactions .
The carboxylic acid group at position 6 provides an additional site for hydrogen bonding and potential derivatization. This functional group can participate in various biological interactions and is a common feature in many anti-inflammatory drugs .
Physicochemical Properties
While specific experimental data for this exact compound is limited in the available literature, theoretical predictions and structure-activity relationships suggest the following physicochemical characteristics:
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The compound likely exhibits limited water solubility due to its aromatic character and the presence of the 2-chlorophenyl group
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The carboxylic acid moiety provides a site for salt formation, which could enhance aqueous solubility
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The presence of the NH group in the benzimidazole ring creates a weakly acidic site (pKa typically around 12-14 for benzimidazoles)
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The carboxylic acid group is more strongly acidic with an estimated pKa of approximately 4-5
Synthesis Methods
Several synthetic routes can be employed to prepare 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-, drawing from general methodologies for benzimidazole synthesis with appropriate modifications.
Conventional Synthetic Routes
The most common approach for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their derivatives . For 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-, the synthesis typically requires 4-carboxy-o-phenylenediamine (or its ester) and 2-chlorobenzaldehyde as starting materials.
A conventional synthesis method would involve:
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Condensation of 4-carboxy-o-phenylenediamine with 2-chlorobenzaldehyde in the presence of an oxidative reagent such as sodium metabisulfite
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Heating the reaction mixture under reflux conditions (typically 100-150°C)
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Purification by recrystallization, typically using ethanol
This conventional approach generally requires 6-12 hours of heating and yields the product in moderate to good yields (70-91%) .
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers significant advantages over conventional methods for preparing benzimidazole derivatives, including 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-. The microwave-assisted approach drastically reduces reaction times while improving yields .
The microwave-assisted protocol typically involves:
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Mixing 4-carboxy-o-phenylenediamine with 2-chlorobenzaldehyde
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Addition of an oxidative reagent (sodium metabisulfite)
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Irradiation with microwaves (typically 150W) for 10-15 minutes at 150°C
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Isolation and purification of the product
This method can increase yields to 90-99% while reducing reaction times from several hours to just minutes, representing a significant advancement in green chemistry approaches to benzimidazole synthesis .
Catalyst-Mediated Synthesis
Various catalysts have been employed to enhance the efficiency of benzimidazole synthesis. For compounds like 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-, several catalytic systems have shown promise:
Table 2: Catalytic Systems for Benzimidazole Synthesis
Biological Activities
While specific biological activity data for 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- is limited in the available literature, the compound belongs to a class of molecules with well-documented biological properties. Understanding the activity profile of structurally similar compounds provides valuable insights into its potential applications.
Antimicrobial Activity
Benzimidazole derivatives, particularly those with substituted phenyl groups at position 2, have demonstrated notable antimicrobial activities against various pathogens. Several 1H-benzimidazole derivatives with structural similarities to our compound of interest have shown activity against:
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Gram-positive bacteria (Staphylococcus aureus, Streptococcus faecalis)
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Gram-negative bacteria (Escherichia coli)
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Methicillin-susceptible strains of Staphylococcus aureus (MSSA)
The presence of the 2-chlorophenyl group potentially contributes to this antimicrobial profile, though specific activity data for 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- would require further investigation .
Anti-inflammatory Activity
The benzimidazole moiety with carboxylic acid substitution in the second position meets structural requirements found in many anti-inflammatory drugs. Benzimidazole-2-carboxylic acid derivatives have demonstrated anti-inflammatory activity in rat paw edema models induced by carrageenan .
For compounds like 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-, the anti-inflammatory activity is likely influenced by:
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The presence of the carboxylic acid group
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Substitution patterns on the benzimidazole moiety
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The nature of the substituent at position 2 (in this case, 2-chlorophenyl)
Structure-Activity Relationships
Analysis of structure-activity relationships (SAR) provides valuable insights into how structural modifications affect the biological activity of 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- and related compounds.
Influence of 2-Position Substituents
The substitution at position 2 of the benzimidazole ring significantly impacts biological activity. Studies comparing various 2-(2-substituted-phenyl)-1H-benzimidazole-5-carboxylic acids have revealed:
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2-Nitrophenyl substitution confers potent naloxone-sensitive analgesic activity
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2-Hydroxyphenyl substitution provides moderate analgesic effects
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2-Chlorophenyl, 2-methylphenyl, and 2-methoxyphenyl substitutions result in minimal analgesic activity
These findings suggest that electronic properties and hydrogen-bonding capabilities of the ortho-substituent on the phenyl ring play crucial roles in determining the biological profile of these compounds.
Role of the Carboxylic Acid Group
The carboxylic acid functionality at position 6 (or 5) of the benzimidazole ring contributes significantly to the compound's pharmacological properties:
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